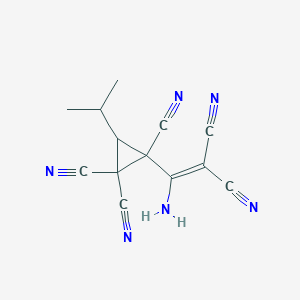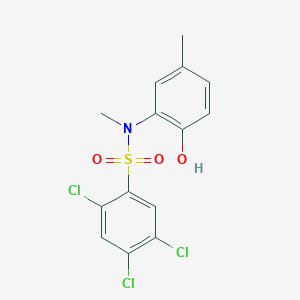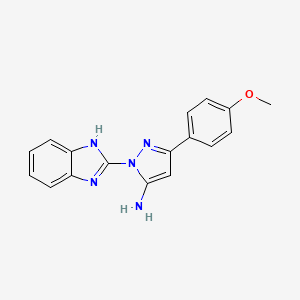![molecular formula C15H15BrN2O4 B14943076 3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)
3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE is a complex organic compound featuring a pyrrolo[3,4-d]isoxazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE typically involves a multi-step process. One common approach is the (3 + 2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . This method is favored for its efficiency in constructing the isoxazole ring. due to the high costs and toxicity associated with metal-catalyzed reactions, alternative metal-free synthetic routes are also being explored .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This includes the use of eco-friendly synthetic strategies and scalable reaction conditions to meet industrial demands .
化学反応の分析
Types of Reactions
3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s isoxazole core is known to bind to biological targets, potentially inhibiting enzymes or receptors involved in disease pathways . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole moiety.
Uniqueness
3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE is unique due to its specific substitution pattern and the presence of both bromophenyl and methoxypropyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other isoxazole-based compounds .
特性
分子式 |
C15H15BrN2O4 |
|---|---|
分子量 |
367.19 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-(3-methoxypropyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C15H15BrN2O4/c1-21-8-2-7-18-14(19)11-12(17-22-13(11)15(18)20)9-3-5-10(16)6-4-9/h3-6,11,13H,2,7-8H2,1H3 |
InChIキー |
ZPFJIQHGBMTWFK-UHFFFAOYSA-N |
正規SMILES |
COCCCN1C(=O)C2C(C1=O)ON=C2C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)

![3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol](/img/structure/B14943022.png)
![4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14943029.png)

![3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)

![6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)

![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14943094.png)
![4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14943098.png)
![4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile](/img/structure/B14943106.png)
![2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole](/img/structure/B14943111.png)
